Bis(4-chlorophenyl)methyl-trimethylsilane
Overview
Description
Bis(4-chlorophenyl)methyl-trimethylsilane, also known as BCM-TMS, is a chemical compound that has been widely used in scientific research. It is a silane-based compound that is used as a reagent in organic synthesis, particularly in the preparation of aryl methyl ketones. BCM-TMS is a colorless liquid that has a molecular weight of 342.89 g/mol and a boiling point of 150-152°C.
Mechanism Of Action
Bis(4-chlorophenyl)methyl-trimethylsilane acts as a nucleophile in organic synthesis, reacting with electrophilic species to form new carbon-carbon bonds. It is particularly effective in reactions that involve the formation of aryl methyl ketones.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Bis(4-chlorophenyl)methyl-trimethylsilane. However, it is known to be a reactive and potentially hazardous chemical, and appropriate safety precautions should be taken when handling it.
Advantages And Limitations For Lab Experiments
One advantage of using Bis(4-chlorophenyl)methyl-trimethylsilane in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis. However, its high reactivity also means that it can be difficult to control the reaction, and appropriate safety precautions should be taken when handling it.
Future Directions
There are several future directions for research involving Bis(4-chlorophenyl)methyl-trimethylsilane. One area of research could be the development of new synthetic methods that use Bis(4-chlorophenyl)methyl-trimethylsilane as a reagent. Another area of research could be the investigation of the biochemical and physiological effects of Bis(4-chlorophenyl)methyl-trimethylsilane, particularly in terms of its potential toxicity. Overall, Bis(4-chlorophenyl)methyl-trimethylsilane is a versatile reagent that has many potential applications in organic synthesis and scientific research.
Scientific Research Applications
Bis(4-chlorophenyl)methyl-trimethylsilane has been widely used in scientific research as a reagent in organic synthesis. It has been used in the preparation of aryl methyl ketones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. Bis(4-chlorophenyl)methyl-trimethylsilane has also been used in the synthesis of natural products, such as alkaloids and terpenes.
properties
IUPAC Name |
bis(4-chlorophenyl)methyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2Si/c1-19(2,3)16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,16H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJNKEIBSRLNQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153125 | |
Record name | Silane, bis((4-chlorophenyl)methyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-chlorophenyl)methyl-trimethylsilane | |
CAS RN |
121043-50-3 | |
Record name | Silane, bis((4-chlorophenyl)methyl)trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121043503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, bis((4-chlorophenyl)methyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40153125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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